
Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (EBP-TFMI) is a novel synthetic compound with potential applications in scientific research. This compound is a member of the isoxazole family and is characterized by its unique structure and properties. In recent years, EBP-TFMI has been studied for its potential use in the synthesis of various organic compounds, as well as its ability to act as a receptor for certain drugs. Additionally, EBP-TFMI has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.
Applications De Recherche Scientifique
Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate has numerous applications in scientific research. It has been used in the synthesis of various organic compounds, such as β-lactams, and has been found to act as a receptor for certain drugs. Additionally, this compound has been used in the synthesis of polymers and in the design of novel materials. It has also been used in the development of nanomaterials and has been studied for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is not yet fully understood. However, it is believed that the compound interacts with various receptors in the body to produce its effects. These interactions are thought to involve hydrogen bonding, electrostatic interactions, and other non-covalent interactions. Additionally, the compound is believed to interact with certain enzymes, leading to changes in the activity of the enzymes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and can act as an agonist for certain receptors, such as the serotonin 5-HT2A receptor. Additionally, the compound has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, the compound is relatively non-toxic and has a low potential for adverse effects. However, there are some limitations to using this compound in lab experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is sensitive to light and can degrade over time.
Orientations Futures
There are numerous potential future directions for the study of Ethyl 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate. Further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the compound’s potential applications in drug delivery systems, nanomaterials, and materials science. Additionally, further research is needed to explore the potential use of this compound in the synthesis of various organic compounds and polymers.
Propriétés
IUPAC Name |
ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFRJWNBUNDLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




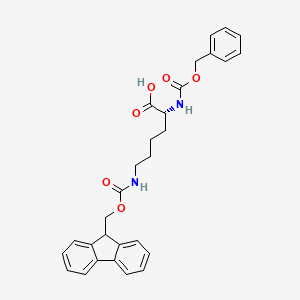



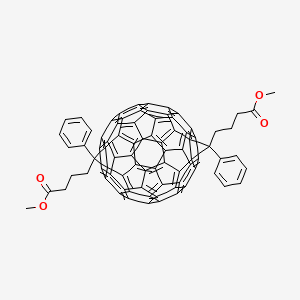

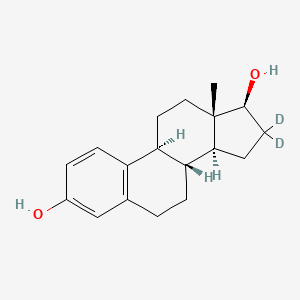
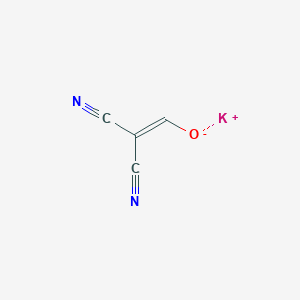
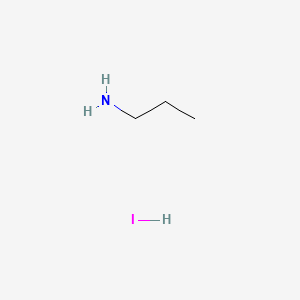
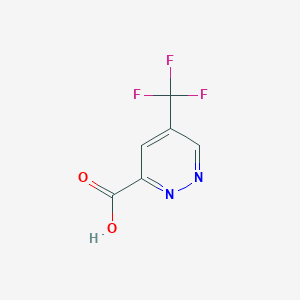
![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)
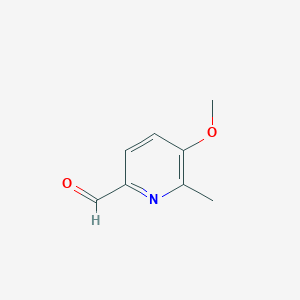
![Beta-D-gal-[1->4]-beta-D-glcnac-1->o-cete](/img/structure/B1434589.png)